Cas no 2228571-02-4 (4-(2-methanesulfonylethyl)-1H-imidazole)

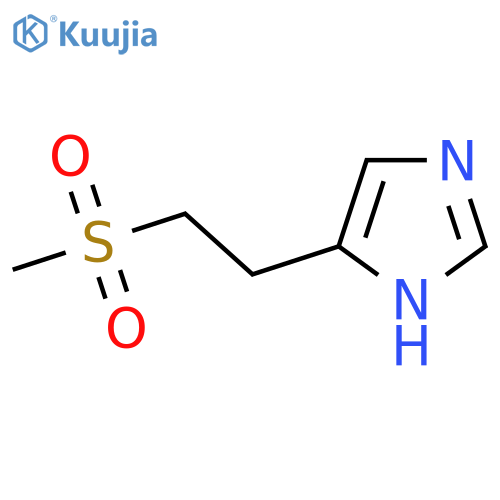

2228571-02-4 structure

商品名:4-(2-methanesulfonylethyl)-1H-imidazole

4-(2-methanesulfonylethyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 4-(2-methanesulfonylethyl)-1H-imidazole

- 2228571-02-4

- EN300-1988308

-

- インチ: 1S/C6H10N2O2S/c1-11(9,10)3-2-6-4-7-5-8-6/h4-5H,2-3H2,1H3,(H,7,8)

- InChIKey: RQXYKHHDVYLIEV-UHFFFAOYSA-N

- ほほえんだ: S(C)(CCC1=CN=CN1)(=O)=O

計算された属性

- せいみつぶんしりょう: 174.04629874g/mol

- どういたいしつりょう: 174.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

4-(2-methanesulfonylethyl)-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1988308-1g |

4-(2-methanesulfonylethyl)-1H-imidazole |

2228571-02-4 | 1g |

$1299.0 | 2023-09-16 | ||

| Enamine | EN300-1988308-5g |

4-(2-methanesulfonylethyl)-1H-imidazole |

2228571-02-4 | 5g |

$3770.0 | 2023-09-16 | ||

| Enamine | EN300-1988308-10.0g |

4-(2-methanesulfonylethyl)-1H-imidazole |

2228571-02-4 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1988308-0.05g |

4-(2-methanesulfonylethyl)-1H-imidazole |

2228571-02-4 | 0.05g |

$1091.0 | 2023-09-16 | ||

| Enamine | EN300-1988308-1.0g |

4-(2-methanesulfonylethyl)-1H-imidazole |

2228571-02-4 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1988308-0.5g |

4-(2-methanesulfonylethyl)-1H-imidazole |

2228571-02-4 | 0.5g |

$1247.0 | 2023-09-16 | ||

| Enamine | EN300-1988308-5.0g |

4-(2-methanesulfonylethyl)-1H-imidazole |

2228571-02-4 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1988308-2.5g |

4-(2-methanesulfonylethyl)-1H-imidazole |

2228571-02-4 | 2.5g |

$2548.0 | 2023-09-16 | ||

| Enamine | EN300-1988308-10g |

4-(2-methanesulfonylethyl)-1H-imidazole |

2228571-02-4 | 10g |

$5590.0 | 2023-09-16 | ||

| Enamine | EN300-1988308-0.1g |

4-(2-methanesulfonylethyl)-1H-imidazole |

2228571-02-4 | 0.1g |

$1144.0 | 2023-09-16 |

4-(2-methanesulfonylethyl)-1H-imidazole 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

2228571-02-4 (4-(2-methanesulfonylethyl)-1H-imidazole) 関連製品

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量